2-(Boc-oxyimino)-2-phenylacetonitrile
Overview
Description
2-(Boc-oxyimino)-2-phenylacetonitrile: is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile . This compound is primarily used as an amino-protecting reagent in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-oxyimino)-2-phenylacetonitrile typically involves the reaction of 2-phenylacetonitrile with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-(Boc-oxyimino)-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc-oxyimino group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-phenylacetonitrile and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-phenylacetonitrile can be obtained.
Hydrolysis Products: The major products of hydrolysis are 2-phenylacetonitrile and tert-butyl alcohol.
Scientific Research Applications
2-(Boc-oxyimino)-2-phenylacetonitrile has several applications in scientific research, including:
Peptide Synthesis: It is widely used as an amino-protecting reagent in the synthesis of peptides.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Research: It is employed in the modification of biomolecules and the development of bioconjugates.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Boc-oxyimino)-2-phenylacetonitrile involves the protection of amino groups in peptide synthesis. The Boc-oxyimino group forms a stable bond with the amino group, preventing unwanted reactions during the synthesis process. The protecting group can be selectively removed under mild acidic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
- 2-(Boc-oxyimino)-2-phenylacetic acid
- 2-(Boc-oxyimino)-2-phenylacetamide
- 2-(Boc-oxyimino)-2-phenylacetaldehyde
Comparison: 2-(Boc-oxyimino)-2-phenylacetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid, amide, or aldehyde groups. This unique reactivity makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
tert-butyl [(E)-[cyano(phenyl)methylidene]amino] carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWYQAQQADNEIC-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-95-4 | |
Record name | 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-butyl α-cyanobenzylaminyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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